molecular formula C20H18ClFN4O2 B3402055 1-(3-chloro-4-fluorophenyl)-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea CAS No. 1049255-82-4

1-(3-chloro-4-fluorophenyl)-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea

Cat. No.: B3402055
CAS No.: 1049255-82-4
M. Wt: 400.8 g/mol
InChI Key: HSJKFTPSPXWWAL-UHFFFAOYSA-N
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Description

This urea derivative features a 3-chloro-4-fluorophenyl group linked to a urea moiety and a pyridazinone heterocycle substituted with a p-tolyl (para-methylphenyl) group. Its molecular formula is C₁₉H₁₆ClFN₄O₂, with a molecular weight of 386.85 g/mol.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-[2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN4O2/c1-13-2-4-14(5-3-13)18-8-9-19(27)26(25-18)11-10-23-20(28)24-15-6-7-17(22)16(21)12-15/h2-9,12H,10-11H2,1H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJKFTPSPXWWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chloro-4-fluorophenyl)-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea typically involves multi-step organic reactions. The process may start with the preparation of the pyridazinone core, followed by the introduction of the p-tolyl group, and finally the coupling with the urea moiety. Common reagents used in these steps include chlorinating agents, fluorinating agents, and coupling reagents under controlled conditions such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-chloro-4-fluorophenyl)-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Halogen atoms (chlorine and fluorine) in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its therapeutic potential in treating diseases such as cancer, inflammation, or infectious diseases.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-fluorophenyl)-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physicochemical attributes:

Compound Name Aryl Substituents Heterocyclic Core Molecular Weight (g/mol) Key Functional Groups
Target Compound 3-chloro-4-fluorophenyl Pyridazinone (p-tolyl) 386.85 Chloro, Fluoro, p-Tolyl, Urea
1-(3-chlorophenyl)-3-(1-methyl-4-oxo-1,4,5,6-tetrahydropyridin-2-yl)urea 3-chlorophenyl Tetrahydropyridinone 280.71 Chloro, Methyl, Partially Saturated
Sodium phosphate derivative (EP 3 785 714 A1) 3-chloro-5-cyanophenoxy Pyrimidinone/Pyridazinone ~600 (estimated) Trifluoromethyl, Cyanophenoxy, Phosphate
Key Observations:
  • The patent compound () combines pyrimidinone and pyridazinone rings, enhancing electronic diversity but increasing molecular weight .
  • Substituent Effects: The 3-chloro-4-fluorophenyl group in the target compound provides greater steric and electronic modulation than the 3-chlorophenyl group in the analog (). The additional fluoro substituent may improve binding affinity in hydrophobic enzyme pockets. The p-tolyl group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to the smaller methyl group in the tetrahydropyridinone analog (logP ~2.8) .
  • However, the absence of a phosphate prodrug group (as in ) limits aqueous solubility compared to the patent compound .

Biological Activity

The compound 1-(3-chloro-4-fluorophenyl)-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H19ClFN4O\text{C}_{18}\text{H}_{19}\text{Cl}\text{F}\text{N}_4\text{O}

This structure features a urea moiety linked to a pyridazinone and a chloro-fluorophenyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may exhibit antitumor , anti-inflammatory , and antimicrobial properties.

Antitumor Activity

Recent studies have indicated that derivatives of compounds containing similar structural motifs exhibit significant antitumor activity. For instance, compounds with pyridazinone structures have been shown to inhibit cell proliferation in various cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these activities are often in the low micromolar range, indicating potent effects.

Cell Line IC50 (µM) Reference
A54926
MCF-70.46
HCT1160.39

Anti-inflammatory Properties

The compound's anti-inflammatory potential is supported by its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Studies have demonstrated that related compounds can significantly reduce inflammation markers in vitro.

Antimicrobial Activity

Preliminary evaluations suggest that this compound may possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. Specific derivatives have shown effectiveness against resistant strains of Staphylococcus aureus and Escherichia coli.

Case Study 1: Antitumor Efficacy

In a study by Li et al., several derivatives of urea-based compounds were synthesized and tested for their cytotoxic effects on cancer cell lines. The most potent derivative displayed an IC50 value of 0.39 µM against HCT116 cells, showcasing the potential for further development into anticancer therapeutics .

Case Study 2: Anti-inflammatory Effects

Research conducted by Wei et al. highlighted the anti-inflammatory properties of similar compounds, where the inhibition of TNF-alpha production was observed, suggesting a pathway for therapeutic application in inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-chloro-4-fluorophenyl)-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea
Reactant of Route 2
Reactant of Route 2
1-(3-chloro-4-fluorophenyl)-3-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)urea

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